Ethyl 2-(1H-1,2,3-triazol-1-YL)acetate

描述

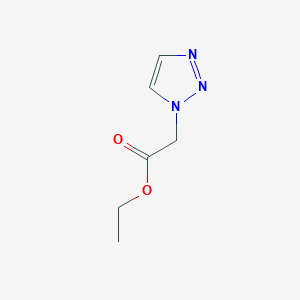

Structure

3D Structure

属性

IUPAC Name |

ethyl 2-(triazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-2-11-6(10)5-9-4-3-7-8-9/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAWFJGMMMBJQBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=CN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20435572 | |

| Record name | ETHYL 2-(1H-1,2,3-TRIAZOL-1-YL)ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4314-21-0 | |

| Record name | ETHYL 2-(1H-1,2,3-TRIAZOL-1-YL)ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2 1h 1,2,3 Triazol 1 Yl Acetate and Its Derivatives

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocols for 1,4-Disubstituted 1,2,3-Triazoles

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, widely used for its efficiency and specificity in creating 1,4-disubstituted 1,2,3-triazoles. rsc.orgnih.gov This reaction joins an organic azide (B81097) and a terminal alkyne, offering a significant improvement over the traditional Huisgen 1,3-dipolar cycloaddition, which typically requires harsh conditions like high temperatures and results in a mixture of 1,4- and 1,5-regioisomers. nih.govnih.gov The copper-catalyzed version, in contrast, proceeds under mild conditions and produces the 1,4-isomer exclusively. nih.govfrontiersin.org The reaction rate is dramatically increased, up to 10⁷ times faster than the uncatalyzed thermal reaction. nih.govalfa-chemistry.com This methodology is foundational in various scientific fields, including medicinal chemistry and materials science, due to its reliability and the stability of the resulting triazole ring. rsc.org

The synthesis of Ethyl 2-(1H-1,2,3-triazol-1-YL)acetate and its analogs is effectively achieved through the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. scielo.br In this process, ethyl 2-azidoacetate serves as the key azide component, reacting with various terminal acetylenes. For instance, a study detailed the semi-synthesis of new 1,4-disubstituted 1,2,3-triazoles by reacting ethyl 2-azidoacetate with terminal acetylenes derived from natural products such as carvacrol, eugenol, and vanillin. scielo.br These reactions yielded the corresponding triazole products in moderate to excellent yields, ranging from 50% to 80%. scielo.br

A similar approach was reported using methyl 2-azidoacetate with terminal alkynes in the presence of a Cu(I) catalyst at room temperature, which also resulted in high yields of the 1,4-disubstituted-1,2,3-triazole derivatives. frontiersin.org The general applicability of this reaction allows for the creation of a diverse library of triazole-containing compounds by varying the substituent on the terminal alkyne.

A typical procedure involves dissolving the terminal alkyne and ethyl 2-azidoacetate in a suitable solvent, followed by the addition of a copper(II) source, like copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O), and a reducing agent, such as sodium ascorbate, to generate the active Cu(I) species in situ. scielo.br The reaction mixture is stirred, often at room temperature, until completion, and the desired product is then isolated through standard purification techniques like column chromatography. scielo.br

A variety of catalyst systems and reaction conditions have been developed to optimize the CuAAC synthesis of triazoles, including this compound. The most common and practical method involves the in situ generation of the active copper(I) catalyst from a copper(II) salt, typically CuSO₄, with a reducing agent like sodium ascorbate. nih.govnih.gov This approach avoids the need to handle potentially unstable Cu(I) salts directly. nih.gov

To enhance catalyst stability and reaction efficiency, various ligands are often employed. These ligands protect the Cu(I) ion from oxidation and disproportionation. acs.org The use of N-heterocyclic ligands can lead to shorter reaction times and permit lower catalyst loading. rsc.org For bioconjugation applications, where reactive oxygen species generated under standard conditions can be problematic, the use of copper-binding accelerating ligands is recommended to protect sensitive molecules. nih.gov

The reaction is versatile regarding solvents, with water being a particularly effective and environmentally friendly medium. rsc.orgconsensus.appresearchgate.net The reaction tolerates a wide pH range (4-12) and can be conducted at room temperature. alfa-chemistry.com In some cases, microwave irradiation can be used to significantly shorten reaction times from hours to minutes. nih.gov

| Catalyst System | Reducing Agent | Ligand | Solvent | Conditions | Reference |

| CuSO₄·5H₂O | Sodium Ascorbate | None | Dichloromethane/Water | Room Temp | scielo.br |

| Cu(I) | None | None | Not specified | 25°C | frontiersin.org |

| CuCl₂ | None (Visible light promoted) | Organic Dyes (e.g., Eosin Y) | Water | Green LED (530 nm) | researchgate.net |

| [CuI(PPh₃)]₄ | None | Bis(pyrazolyl)methane (L₁) | Water/Ethanol (B145695) | Ultrasonic, Room Temp | acs.org |

| Cu(OAc)₂·H₂O | None | None | Methanol | 60°C | beilstein-journals.org |

| CuI | None | N,N-diisopropylethylamine (DIPEA) | Dichloromethane | Room Temp | beilstein-journals.org |

A defining feature of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is its exceptional regioselectivity. rsc.orgnih.gov Unlike the uncatalyzed thermal Huisgen cycloaddition, which produces a mixture of 1,4- and 1,5-disubstituted regioisomers, the CuAAC reaction exclusively yields the 1,4-disubstituted product. nih.govnih.gov This high degree of control is a primary reason for its widespread adoption in synthesis. alfa-chemistry.comfrontiersin.org

The mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide. nih.gov Quantum chemical calculations have confirmed that the pathway leading to the 1,4-regioisomer has a significantly lower activation energy barrier compared to the pathway for the 1,5-isomer, explaining the observed selectivity. nsf.gov This regioselectivity is robust across a wide range of substrates and reaction conditions. nih.gov

The efficiency of the CuAAC reaction is generally high, with excellent yields often achieved under mild conditions. nih.gov The reaction is atom-efficient, meaning most of the atoms from the reactants are incorporated into the final product, with minimal byproduct formation. nsf.gov This high efficiency, combined with the ease of product isolation, often eliminates the need for extensive purification, further enhancing its practicality. nsf.gov While the CuAAC reaction is highly effective for terminal alkynes, the synthesis of fully substituted triazoles from internal alkynes remains more challenging. rsc.org For specific applications requiring the 1,5-regioisomer, alternative catalytic systems, such as those based on ruthenium (RuAAC), have been developed. nih.govwikipedia.org

Green Chemistry Approaches in the Synthesis of this compound and its Analogs

A significant advancement in the green synthesis of triazoles is the development of solvent-free methodologies. researchgate.netmdpi.comnih.gov These reactions, often conducted by heating a neat mixture of the azide and alkyne with a catalyst, eliminate the need for organic solvents, which are a major source of chemical waste. rsc.orgmdpi.com Microwave-assisted synthesis under solvent-free conditions has proven to be a particularly effective and rapid method. rsc.orgrsc.orgrsc.org

The use of supported catalysts is key to the success of many solvent-free approaches. researchgate.netmdpi.com Copper(I) iodide supported on a polymer resin, such as Amberlyst® A21, has been shown to be a highly effective catalyst. mdpi.comnih.gov This heterogeneous catalyst facilitates a "flash" synthesis, providing 1,4-disubstituted 1,2,3-triazoles in high yields and purities within minutes. mdpi.com A major advantage of using a supported catalyst is its easy separation from the reaction mixture by simple filtration, allowing for its reuse in multiple reaction cycles without a significant loss of activity. researchgate.netmdpi.com Mechanochemical methods, which involve grinding solid reactants together, also offer a solvent-free route to triazoles, sometimes using copper(II) acetate (B1210297) as the catalyst without the need for a separate reducing agent. beilstein-journals.org

| Method | Catalyst | Conditions | Key Advantages | Reference |

| Neat Reaction | Amberlyst® A21•CuI | Neat reactants, heating | "Flash" synthesis (minutes), high yield/purity, catalyst recyclable | mdpi.comnih.gov |

| Mechanochemistry | Copper(II) acetate monohydrate | Ball milling, solvent-free | No reducing agent needed, high yields | beilstein-journals.org |

| Microwave | None | Microwave irradiation, solvent-free | Rapid, no metal catalyst, simple work-up | rsc.orgrsc.org |

When a solvent is necessary, a key green chemistry strategy is to replace hazardous organic solvents with environmentally benign alternatives. consensus.apprsc.org Water is an excellent green solvent for CuAAC reactions, often leading to high yields under mild conditions. consensus.appresearchgate.netresearchgate.net Its use is promoted by the development of water-soluble ligands and catalysts. researchgate.net Visible-light-promoted CuAAC in water has been developed as a sustainable method, allowing for the recycling of both the copper catalyst and the solvent. researchgate.net

Other green solvents that have been successfully employed include:

Glycerol (B35011): A biodegradable and non-toxic solvent, glycerol has been used for one-pot, three-component syntheses of 1,2,3-triazoles at room temperature. consensus.app

Deep Eutectic Solvents (DES): These are mixtures of compounds that form a eutectic with a melting point much lower than the individual components. A novel Cu(II)-acidic deep eutectic solvent (Cu(II)-ADES) has been shown to act as both the catalyst and the reaction medium, achieving high yields and allowing for reuse. consensus.app

Ionic Liquids (ILs): Known for their low vapor pressure and thermal stability, ILs can serve as both catalysts and solvents, improving reaction rates and selectivity. frontiersin.orgrsc.org

Cyrene™: A biodegradable solvent derived from biomass, Cyrene™ has been used for triazole synthesis, allowing for product isolation by simple precipitation in water, which avoids organic solvent extractions. researchgate.net

These approaches not only reduce the environmental impact but also can simplify reaction work-up and product purification. consensus.appresearchgate.net

Microwave-Assisted Synthesis Strategies for 1,2,3-Triazole Derivatives Applicable to this compound

Microwave-assisted organic synthesis has emerged as a significant green chemistry technique, offering substantial advantages over conventional heating methods, such as dramatically reduced reaction times, improved product yields, and enhanced energy efficiency. nih.govrsc.org These benefits are directly applicable to the synthesis of 1,2,3-triazole derivatives, including this compound. The primary route for synthesizing this class of compounds is the Huisgen 1,3-dipolar cycloaddition of an azide with a terminal alkyne, a reaction that is often catalyzed by copper(I) (CuAAC or "click chemistry"). researchgate.netrgmcet.edu.in

Microwave irradiation accelerates the CuAAC reaction significantly. For instance, the synthesis of various 1,2,3-triazole derivatives that would typically require several hours under conventional heating can be completed in minutes when exposed to microwave irradiation. researchgate.netnih.gov In a typical procedure applicable to the synthesis of this compound, ethyl 2-azidoacetate would be reacted with an acetylene (B1199291) source in the presence of a copper(I) catalyst. Under microwave conditions, this reaction can be performed in a closed vessel, allowing for temperatures and pressures above the solvent's boiling point, leading to a rapid and efficient conversion. scielo.org.za

Research has demonstrated the superiority of microwave-assisted methods in various contexts. For example, the synthesis of N-substituted 1,2,3-triazolylmethyl indole (B1671886) derivatives using microwave irradiation resulted in yields of 72–96% in a much shorter time frame compared to the 64–94% yields obtained via conventional methods. nih.gov Similarly, a series of new 1,2,3-triazole derivatives were synthesized with higher yields in significantly less time using microwave irradiation with a CuI catalyst compared to traditional heating. researchgate.net For example, one reaction took 12 minutes under microwave irradiation at 180 W, while the conventional method required 8 hours at 80 °C. researchgate.net The use of microwave assistance is not limited to copper catalysis; it has also been effectively employed in metal-free and other catalytic systems for triazole synthesis. tandfonline.com

The table below summarizes the comparative advantages of microwave-assisted synthesis over conventional heating for reactions relevant to the formation of 1,2,3-triazole rings.

| Product Type | Method | Reaction Time | Yield (%) | Reference |

| 1,2,3-Triazole Derivatives | Conventional | 8 hours | - | researchgate.net |

| 1,2,3-Triazole Derivatives | Microwave | 12 minutes | Good | researchgate.net |

| Thioether-1,2,4-triazole Derivatives | Microwave | 15 minutes | 81% | nih.gov |

| 1,3,5-Trisubstituted-1,2,4-triazoles | Conventional | > 4 hours | - | nih.gov |

| 1,3,5-Trisubstituted-1,2,4-triazoles | Microwave | 1 minute | 85% | nih.gov |

| N-substituted 1,2,3-triazolylmethyl indole derivatives | Conventional | - | 64-94% | nih.gov |

| N-substituted 1,2,3-triazolylmethyl indole derivatives | Microwave | - | 72-96% | nih.gov |

| Piperazine-azole-fluoroquinolone derivatives | Conventional | 27 hours | - | nih.gov |

| Piperazine-azole-fluoroquinolone derivatives | Microwave | 30 minutes | 96% | nih.gov |

Other Cycloaddition Reactions and Alternative Synthetic Routes to 1,2,3-Triazole Derivatives Relevant to this compound

Beyond the widely used microwave-assisted CuAAC reaction, several other synthetic strategies are available for the construction of the 1,2,3-triazole ring system found in this compound and its derivatives. These methods offer alternative pathways that may be advantageous depending on the desired substitution pattern, available starting materials, and required reaction conditions.

Huisgen (Thermal) 1,3-Dipolar Cycloaddition: The original Huisgen cycloaddition involves the thermal reaction of an azide and an alkyne without a metal catalyst. thieme-connect.com This reaction typically requires elevated temperatures and often results in a mixture of 1,4- and 1,5-disubstituted regioisomers. rgmcet.edu.inthieme-connect.com For the synthesis of this compound from ethyl 2-azidoacetate and acetylene, this method would be less ideal due to the lack of regioselectivity and harsh conditions. However, for intramolecular reactions, thermal cycloaddition can be highly effective. For instance, refluxing an azidoalkyne intermediate in a solvent like toluene (B28343) or chloroform (B151607) can lead to the formation of fused triazole systems in high yields. thieme-connect.com

Alternative Catalysts and Metal-Free Syntheses: While copper is the most common catalyst for the azide-alkyne cycloaddition, other metals have been explored. Ruthenium catalysts, for example, can selectively produce the 1,5-disubstituted triazole regioisomer, complementing the 1,4-selectivity of copper catalysts. rgmcet.edu.in Furthermore, metal-free approaches have gained traction. One such method involves using tetraalkylammonium hydroxide (B78521) or t-BuOK in DMSO, which promotes the regioselective formation of 1,5-disubstituted 1,2,3-triazoles from aromatic azides and terminal alkynes at room temperature. organic-chemistry.org Another organocatalytic method uses DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) for the [3+2] cycloaddition of azides to ketones, providing access to different substitution patterns. tandfonline.com

Alternative Synthetic Routes: A significant alternative pathway involves the reaction of azido-functionalized compounds with active methylene (B1212753) compounds. A convenient, metal-free synthesis of (1H-1,2,3-triazol-1-yl)acetic acid derivatives has been developed based on the reaction of azidoacetamides with β-ketoesters like ethyl acetoacetate. researchgate.net This strategy allows for the construction of the 1,5-disubstituted triazole ring system from readily available reagents. researchgate.net Another approach involves the three-component reaction of alkynes, trimethylsilyl (B98337) azide (TMSN₃), and an electrophile, catalyzed by a palladium/copper bimetallic system, to yield N-substituted triazoles. nih.gov The synthesis of 1-monosubstituted aryl 1,2,3-triazoles has also been achieved using calcium carbide as a practical source of acetylene in a copper-catalyzed reaction. organic-chemistry.org

The table below outlines various cycloaddition and alternative synthetic strategies relevant to the synthesis of 1,2,3-triazoles.

| Method | Reactants | Catalyst/Reagent | Key Features | Reference |

| Thermal Huisgen Cycloaddition | Azide, Alkyne | Heat (e.g., refluxing toluene) | Non-catalyzed; yields mixture of 1,4 and 1,5-isomers; harsh conditions. | thieme-connect.com |

| Ruthenium-Catalyzed Cycloaddition | Azide, Alkyne | Ruthenium Complex (e.g., Cp*RuCl(COD)) | Regioselective for 1,5-disubstituted triazoles. | rgmcet.edu.in |

| Base-Mediated Cycloaddition | Aromatic Azide, Trimethylsilyl Alkyne | t-BuOK in wet DMF | Regioselective for 1,5-disubstituted triazoles at ambient temperature. | organic-chemistry.org |

| Metal-Free Reaction with β-Ketoesters | Azidoacetamide, Ethyl Acetoacetate | Base | Forms 1,5-disubstituted 1,2,3-triazoles. | researchgate.net |

| Three-Component Reaction | Alkyne, TMSN₃, Allyl Methyl Carbonate | Palladium/Copper | Yields 2-allyl-substituted-1,2,3-triazoles. | nih.gov |

| Intramolecular Click Cycloaddition | Azido-alkyne precursors | Various (Cu(I), heat) | Forms fused or macrocyclic triazole systems. | thieme-connect.comnih.gov |

Reactivity and Chemical Transformations of Ethyl 2 1h 1,2,3 Triazol 1 Yl Acetate

Functional Group Interconversions on the Ester Moiety of Ethyl 2-(1H-1,2,3-triazol-1-YL)acetate

The ethyl ester group in this compound and its analogs is amenable to several fundamental organic transformations, including hydrolysis, saponification, and amidation. These reactions allow for the conversion of the ester into other valuable functional groups, such as carboxylic acids and amides, which serve as key intermediates for the synthesis of more complex molecules.

One of the most extensively documented interconversions is the reaction with hydrazine (B178648) hydrate (B1144303) to form the corresponding acetohydrazide. This transformation is a critical step in the synthesis of various biologically active compounds. For example, the benzotriazole (B28993) analog, ethyl 2-(1H-benzotriazol-1-yl)acetate, is readily converted to 2-(1H-benzotriazol-1-yl)acetohydrazide by refluxing with hydrazine hydrate in ethanol (B145695). itmedicalteam.plnih.govescholarship.org This acetohydrazide is a crucial precursor for creating Schiff bases, which are investigated for their therapeutic potential. nih.govresearchgate.net The reaction proceeds by nucleophilic acyl substitution, where the hydrazine displaces the ethoxy group of the ester.

The hydrolysis of the ester to its corresponding carboxylic acid, (1H-1,2,3-triazol-1-yl)acetic acid, can be achieved under either acidic or basic (saponification) conditions. libretexts.org While direct hydrolysis of the title compound is a standard procedure, related triazole carboxylic acids, such as 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, are synthesized and used as key intermediates. researchgate.net These carboxylic acids can then be converted into various amides by reacting with amines using standard coupling agents, or via an acyl chloride intermediate. libretexts.orgresearchgate.net Furthermore, direct aminolysis of related triazole esters to form amides has been reported as a viable strategy, although the reactivity of the triazole's N1-atom can sometimes lead to cross-reactivity, necessitating alternative synthetic routes. nih.gov

Table 1: Synthesis of Acetohydrazide Derivatives from Ethyl Triazolyl Acetates

| Starting Ester | Reagent | Product | Reference |

|---|---|---|---|

| Ethyl 2-(1H-benzotriazol-1-yl)acetate | Hydrazine Hydrate | 2-(1H-benzotriazol-1-yl)acetohydrazide | itmedicalteam.plnih.gov |

| Ethyl (benzimidazole-2-yl thio)acetate | Hydrazine Hydrate | (Benzimidazole-2-yl thio)acetohydrazide | researchgate.net |

| Methyl 2-amino benzoate | Hydrazine Hydrate | 2-aminobenzohydrazide | uobaghdad.edu.iq |

Modifications and Derivatization at the Triazole Ring of this compound Analogs

The 1H-1,2,3-triazole ring, while aromatic and generally stable, possesses nitrogen atoms that can be subjected to further derivatization, most notably through alkylation. In analogs of this compound, the unsubstituted nitrogen atoms (N2 and N3) of the triazole ring are potential sites for electrophilic attack.

The N-alkylation of 1,2,3-triazoles is a significant modification strategy, but it often presents a challenge in terms of regioselectivity. The alkylation of an unsymmetrical 1,2,3-triazole can potentially yield two different regioisomers (N1 and N2 substituted products). Research into the alkylation of 4-phenyl-1H-1,2,3-triazole with various alkylating agents, including ethyl bromoacetate (B1195939), demonstrates this complexity. The reaction can produce a mixture of 1,4- and 1,5-disubstituted triazoles (corresponding to N1 and N2 alkylation, respectively), with the ratio of isomers being influenced by the reaction conditions and the nature of the substituents. mdpi.com

For instance, the alkylation of 4-(2,2,2-trifluoroacetyl)-5-phenyl-1H-1,2,3-triazole with ethyl bromoacetate yielded a mixture of the N2-substituted product, ethyl 2-(4-phenyl-5-(2,2,2-trifluoroacetyl)-1H-1,2,3-triazol-2-yl)acetate, and the N1-substituted product, ethyl 2-(5-phenyl-4-(2,2,2-trifluoroacetyl)-1H-1,2,3-triazol-1-yl)acetate, in a 90:10 ratio. mdpi.com This demonstrates a strong preference for alkylation at the N2 position in this particular analog. Studies on the related indazole scaffold have also shown that steric and electronic effects of substituents on the heterocyclic ring, as well as the choice of base and solvent, play a crucial role in directing the N-alkylation to the desired nitrogen atom. beilstein-journals.org

Table 2: Regioselectivity in N-Alkylation of 4-substituted-5-phenyl-1H-1,2,3-triazoles

| Triazole Analog | Alkylating Agent | N2-isomer Product | N1-isomer Product | Product Ratio (N2:N1) | Reference |

|---|---|---|---|---|---|

| 4-(TFA)-5-phenyl-1H-1,2,3-triazole | Benzyl bromide | 1-Benzyl-5-phenyl-4-(TFA)-1H-1,2,3-triazole | 1-Benzyl-4-phenyl-5-(TFA)-1H-1,2,3-triazole | 83:17 | mdpi.com |

| 4-(TFA)-5-phenyl-1H-1,2,3-triazole | Methyl iodide | 1-Methyl-5-phenyl-4-(TFA)-1H-1,2,3-triazole | 1-Methyl-4-phenyl-5-(TFA)-1H-1,2,3-triazole | 83:17 | mdpi.com |

| 4-(TFA)-5-phenyl-1H-1,2,3-triazole | Ethyl bromoacetate | Ethyl 2-(4-phenyl-5-(TFA)-1H-1,2,3-triazol-2-yl)acetate | Ethyl 2-(5-phenyl-4-(TFA)-1H-1,2,3-triazol-1-yl)acetate | 90:10 | mdpi.com |

TFA = Trifluoroacetyl

Click Chemistry Post-Modification Strategies for this compound Derivatives

While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is famously known as the premier "click reaction" for the synthesis of 1,4-disubstituted 1,2,3-triazoles, the concept of click chemistry can also be applied to the post-synthetic modification of molecules that already contain a triazole ring. nih.govresearchgate.net In this context, a derivative of this compound, which has been further functionalized with either an azide (B81097) or a terminal alkyne, can serve as a platform for subsequent, iterative click reactions. This strategy allows for the modular construction of complex molecular architectures and bioconjugates. nih.govresearchgate.net

This approach is exemplified by the development of functional materials, such as a recyclable photocatalyst. Researchers have synthesized a triazole-linked organic polymer (TLOP) which is then used to catalyze further azide-alkyne cycloaddition reactions under visible light. rsc.org This demonstrates a "post-synthetic" application where the pre-formed triazole units within the polymer are integral to its function in subsequent click reactions.

Another post-modification strategy involves using a molecule containing a triazole ring as a central core, which is then elaborated by attaching other molecular fragments via click chemistry. For example, a core molecule containing multiple alkyne groups can be reacted with various azides to create a family of dendritic triazoles. rsc.org Similarly, complex heterocyclic systems, such as 1,2,4-triazole-linked 1,2,3-triazoles, have been synthesized by reacting a 1,2,4-triazole-based alkyne with different azides using a microwave-assisted CuAAC reaction. mdpi.com These methods highlight the utility of the triazole moiety not just as a final product, but as a stable and reliable linker for the further assembly of functional molecules. researchgate.netorientjchem.org

Structure Activity Relationship Sar Studies of Ethyl 2 1h 1,2,3 Triazol 1 Yl Acetate Analogs

Influence of Substituent Variations on the Bioactivity Profile of Ethyl 2-(1H-1,2,3-triazol-1-YL)acetate Derivatives

Systematic studies on related triazole-containing compounds have demonstrated clear SAR trends:

Electronic Effects: The introduction of substituents with varying electronic properties at the 1-position of the 1,2,3-triazole ring can have a strong influence on the photophysical and biological properties of the resulting compounds. nih.gov For instance, in a series of 4'-phenyl-2,2':6',2''-terpyridine derivatives bearing a 1-substituted-1,2,3-triazol-4-yl group, variations in the electronic character of the substituent were shown to impact the molecule's quantum yields and anticancer activity. nih.gov

Nature of Substituents: The type of substituent plays a critical role. In studies of 1,2,4-triazole (B32235) conjugates, aliphatic-substituted compounds demonstrated better cytotoxic activity compared to their aromatic-substituted counterparts. mdpi.com Furthermore, the degree of hydrophobicity of these aliphatic groups was also found to remarkably influence activity. mdpi.com

Positional Isomerism and Steric Factors: The placement of substituents is also vital. In one study of isatin-containing 1,2,3-triazoles, derivatives with bromine atoms at the C-5 and C-7 positions of the isatin (B1672199) moiety showed enhanced antiproliferative activity. nih.gov Similarly, for a series of nih.govnih.govacs.orgtriazolo[1,5-b] mdpi.comnih.govnih.govacs.orgtetrazines, derivatives containing methyl, phenyl, and pyrazol-1-yl groups on the triazole ring exhibited the highest fungistatic activity. beilstein-journals.org This highlights that specific substitutions at defined positions are crucial for optimizing biological interactions.

These findings underscore the principle that modifying the this compound scaffold with different functional groups is a viable strategy to tune its biological properties. The selection of substituents—considering their electronic nature, hydrophobicity, and position—is essential for the rational design of new, potent therapeutic agents. nih.gov

Table 1: Influence of Substituent Variations on Bioactivity of Triazole Analogs

| Substituent Feature | Observation | Potential Impact on Bioactivity | Reference |

|---|---|---|---|

| Electronic Character (D/A) | Varying electron-donating (D) or -withdrawing (A) nature of substituents on the triazole ring. | Strongly influences photophysical properties and can modulate anticancer activity. | nih.gov |

| Nature of N-Substitution | Comparison between aliphatic and aromatic groups on the triazole nitrogen. | Aliphatic-substituted compounds showed superior cytotoxic activity over aromatic ones in certain series. | mdpi.com |

| Hydrophobicity | The degree of hydrophobicity of aliphatic substituents was noted to be influential. | Can significantly affect the molecule's ability to cross cell membranes and interact with hydrophobic pockets in target proteins. | mdpi.com |

| Specific Positional Substitution | Introduction of specific groups (e.g., methyl, phenyl, halogen) at defined positions on the core scaffold. | Crucial for optimizing activity; for example, methyl or phenyl groups on a triazolotetrazine ring led to high fungistatic activity. | beilstein-journals.org |

Conformational Analysis and its Impact on Structure-Activity Relationships in this compound Analogs

The three-dimensional conformation of a molecule is a critical factor that governs its interaction with biological targets. In the case of this compound analogs, conformational analysis, often performed using X-ray crystallography and computational methods like Density Functional Theory (DFT), reveals how substituents influence the molecule's spatial arrangement and, consequently, its biological function. mdpi.comnih.gov

In a study of ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate , an analog of the title compound, the dihedral angle between the phenyl ring and the triazole ring was determined to be 18.36°. researchgate.net This relatively small angle suggests a somewhat coplanar arrangement between the two rings.

In contrast, for ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate , where the phenyl ring is fused to the triazole, the dihedral angle between the benzotriazole (B28993) ring system and the plane of the acetate (B1210297) group is 79.12°. This indicates a nearly perpendicular orientation.

This significant difference in conformation, driven by the substitution pattern, directly impacts the SAR. A more planar conformation might be favorable for intercalating into DNA or fitting into a flat binding pocket, whereas a more twisted, three-dimensional structure might be required for interacting with a deep, complex active site. mdpi.comnih.gov Molecular docking studies on 1,2,3-triazole derivatives have confirmed that their predicted binding modes within enzyme active sites, such as cruzain, are highly dependent on their conformation. nih.gov Therefore, understanding the conformational preferences of these analogs is essential for designing molecules that can effectively bind to their intended biological targets.

Table 2: Conformational Data of this compound Analogs

| Compound | Structural Feature | Dihedral Angle (°) | Implication for SAR | Reference |

|---|---|---|---|---|

| Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate | Angle between the phenyl and triazole rings | 18.36 | A relatively planar conformation, which may favor interactions with planar binding sites. | researchgate.net |

| Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate | Angle between the benzotriazole ring and the acetate group plane | 79.12 | A highly twisted, non-planar conformation, suggesting a different spatial orientation for target interaction. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govimist.ma This approach is invaluable for predicting the activity of novel derivatives, thereby streamlining the drug discovery process by prioritizing the synthesis of the most promising candidates. nih.govresearchgate.net For analogs of this compound, various QSAR methods can be applied to guide the design of molecules with enhanced potency.

The general QSAR process involves:

Data Set Compilation: A series of structurally related compounds with experimentally measured biological activities (e.g., IC₅₀ values) is assembled. nih.gov

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules (e.g., electronic, steric, hydrophobic), are calculated. imist.ma

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or Artificial Neural Networks (ANN), are used to build a mathematical equation linking the descriptors to the biological activity. imist.ma

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. imist.ma

Different types of QSAR models provide different insights:

2D-QSAR: These models use descriptors derived from the 2D structure, such as lipophilicity (LogP), molar refractivity (MR), and electronic parameters. Studies on 1,2,4-triazole derivatives have successfully used these descriptors to model antimicrobial activity. researchgate.net

3D-QSAR: These models consider the 3D structure of the molecules. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps. nih.gov These maps highlight regions where steric bulk, electrostatic charge, or hydrogen-bonding features are favorable or unfavorable for activity, providing a visual guide for structural modification. nih.govrsc.org For example, 3D-QSAR studies on 1,2,3-triazole-based acetylcholinesterase inhibitors have helped identify the key molecular features required for potent inhibition. nih.gov

The insights gained from QSAR models, often combined with molecular docking simulations, allow researchers to understand the crucial structural requirements for bioactivity and to design new, more effective analogs of this compound in silico before committing to their chemical synthesis. nih.govrsc.org

Table 3: Overview of QSAR Modeling Approaches for Triazole Analogs

| QSAR Approach | Basis of Model | Typical Descriptors/Inputs | Key Output | Reference |

|---|---|---|---|---|

| 2D-QSAR | Correlates 2D structural features with activity. | Physicochemical parameters (LogP, Molar Refractivity), topological indices. | A mathematical equation predicting activity based on global molecular properties. | imist.maresearchgate.net |

| 3D-QSAR (CoMFA/CoMSIA) | Analyzes 3D steric and electrostatic fields around aligned molecules. | 3D molecular structures, steric/electrostatic interaction energies. | 3D contour maps indicating favorable and unfavorable regions for substituents. | nih.govrsc.org |

| Artificial Neural Network (ANN) | A non-linear machine learning method. | A set of selected 2D or 3D descriptors. | A highly predictive non-linear model, often outperforming linear methods. | imist.ma |

Biological and Biomedical Applications of Ethyl 2 1h 1,2,3 Triazol 1 Yl Acetate and Its Derivatives

Enzyme Inhibition Studies

Derivatives of ethyl 2-(1H-1,2,3-triazol-1-yl)acetate have been extensively investigated for their ability to inhibit various enzymes implicated in a range of diseases. These studies have unveiled promising candidates for the management of conditions such as Alzheimer's disease, diabetes, cancer, and inflammation.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Activity of this compound Analogs

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for Alzheimer's disease. nih.gov While direct studies on this compound were not prominent, numerous analogs incorporating the 1,2,3-triazole core have demonstrated significant anticholinesterase activity.

For instance, a series of tacrine-like pyrano[2,3-b]quinoline and benzonaphthyridine derivatives, which share structural similarities with triazole-containing compounds, have been synthesized and evaluated for their AChE and BChE inhibitory potential. nih.gov Certain compounds within these series displayed moderate AChE inhibition, with the most potent being approximately six times less active than the reference drug, tacrine. nih.gov

Furthermore, hybrids of 1,2,3-triazoles with other pharmacophores have shown promise. Tyrosol 1,2,3-triazole analogs have been identified as new acetylcholinesterase inhibitors. nih.govresearchgate.net The most active compound in one study, 7-({1-[2-(4-hydroxyphenyl)ethyl]-1H-1,2,3-triazol-4-yl}methoxy)-4-methyl-2H-chromen-2-one, exhibited an IC50 value of 14.66 ± 2.29 μmol L-1. nih.gov Kinetic and docking studies suggested a competitive inhibition mechanism, with the derivatives interacting with key amino acid residues in the AChE active site. nih.gov

In another study, naphtho- and thienobenzo-triazole derivatives were assessed for their cholinesterase inhibitory activity. mdpi.com The results, when compared to the reference compound galantamine, indicated that functionalization of these core units could lead to potent inhibitors. mdpi.com The table below summarizes the inhibitory activities of selected 1,2,3-triazole derivatives against AChE and BChE.

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| 7-({1-[2-(4-hydroxyphenyl)ethyl]-1H-1,2,3-triazol-4-yl}methoxy)-4-methyl-2H-chromen-2-one | AChE | 14.66 ± 2.29 | nih.gov |

| Harmane | AChE | 7.11 ± 2.00 | researchgate.net |

| Harmane | BChE | 77.00 ± 1.86 | researchgate.net |

| Vasicine | AChE | 13.68 ± 1.25 | researchgate.net |

| Vasicine | BChE | 2.60 ± 1.47 | researchgate.net |

Alpha-Glucosidase Inhibition by this compound Hybrid Molecules

Alpha-glucosidase inhibitors are a class of oral anti-diabetic drugs. The inhibition of this enzyme delays the breakdown of carbohydrates in the small intestine, leading to a slower rise in postprandial blood glucose levels. Hybrid molecules derived from the this compound scaffold have emerged as potent alpha-glucosidase inhibitors.

A novel series of pyridazine-triazole hybrid molecules demonstrated significant inhibitory activity against rat intestinal α-glucosidase. nih.govnih.gov Notably, compound 10k in this series, which features a 4-bromo substituent, was found to be exceptionally potent with an IC50 value of 1.7 µM, making it 100 times more active than the standard drug, acarbose. nih.gov Docking studies revealed that the triazole ring plays a crucial role in the binding interactions with the active site of the enzyme. nih.govnih.gov Kinetic studies further indicated an uncompetitive mode of inhibition for the most active compound. nih.govresearchgate.net

The following table presents the α-glucosidase inhibitory activity of selected pyridazine-triazole hybrids.

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Compound 10k (with 4-bromo substituent) | 1.7 | nih.gov |

| Compound 10l (with 3,5-dichloro group) | Second most active | nih.gov |

| Compound 10h (with ortho-chloro group) | 14.9 | nih.gov |

| Acarbose (Standard) | 173 | nih.gov |

Aromatase Inhibitory Potential of Triazole Hybrids Derived from this compound Scaffolds

Aromatase is a key enzyme in the biosynthesis of estrogens and a validated target for the treatment of hormone-dependent breast cancer. bohrium.com Triazole-based compounds, including derivatives of this compound, have been designed and synthesized as potent aromatase inhibitors. mdpi.comnih.govresearchgate.net

A series of novel 1,2,3-triazole/1,2,4-triazole (B32235) hybrids were synthesized and evaluated for their antiproliferative and aromatase inhibitory activities. bohrium.commdpi.comnih.govresearchgate.net Among these, compounds 6a and 6b emerged as the most potent aromatase inhibitors, with IC50 values of 0.12 ± 0.01 µM and 0.09 ± 0.01 µM, respectively. mdpi.comnih.govresearchgate.net These compounds were significantly more potent than the reference drug ketoconazole (B1673606) (IC50 = 2.6 ± 0.20 µM) but less potent than letrozole (B1683767) (IC50 = 0.002 ± 0.0002 µM). mdpi.comnih.govresearchgate.net Molecular docking studies supported these findings, illustrating strong interactions between the inhibitors and the aromatase active site. mdpi.com

The table below summarizes the aromatase inhibitory activity of these hybrid compounds.

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Compound 6a | 0.12 ± 0.01 | mdpi.comnih.govresearchgate.net |

| Compound 6b | 0.09 ± 0.01 | mdpi.comnih.govresearchgate.net |

| Ketoconazole (Reference) | 2.6 ± 0.20 | mdpi.comnih.govresearchgate.net |

| Letrozole (Reference) | 0.002 ± 0.0002 | mdpi.comnih.govresearchgate.net |

Cyclooxygenase-2 (COX-2) Inhibition by 1,2,3-Triazole Derivatives

Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in inflammation and pain. nih.govbrieflands.com Selective COX-2 inhibitors offer a safer alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) by reducing gastrointestinal side effects. nih.gov Derivatives of 1,2,3-triazoles have been explored as potential selective COX-2 inhibitors.

In one study, new selective COX-2 inhibitors were designed by tethering 1,2,3-triazole and benzenesulfonamide (B165840) pharmacophores to existing NSAIDs. nih.gov Compounds 6b and 6j from this series exhibited higher in vitro COX-2 selectivity and inhibitory activity (IC50 = 0.04 µM) than the well-known COX-2 inhibitor, celecoxib (B62257) (IC50 = 0.05 µM). nih.gov Another study on new 1,2,3-triazole/1,2,4-triazole hybrids linked to an oxime moiety also identified potent and selective COX-2 inhibitors. nih.govresearchgate.net

The COX-2 inhibitory data for selected 1,2,3-triazole derivatives are presented in the table below.

| Compound | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|

| Compound 6b | 0.04 | 329 | nih.gov |

| Compound 6j | 0.04 | 312 | nih.gov |

| Compound 6e | Equipotent to Celecoxib | N/A | nih.gov |

| Celecoxib (Reference) | 0.05 | 294 | nih.gov |

Exploration of Other Enzyme Targets and Inhibition Mechanisms

The versatility of the 1,2,3-triazole scaffold extends to the inhibition of other enzymes beyond those already discussed. For instance, some 1,2,3-triazole derivatives have been investigated as potential inhibitors of enzymes involved in cancer progression, such as B-RAF and EGFR. nih.govresearchgate.net

The mechanisms of enzyme inhibition by these triazole derivatives often involve specific interactions with the enzyme's active site. Molecular docking studies have consistently shown that the triazole ring can form crucial hydrogen bonds and hydrophobic interactions with key amino acid residues. nih.govnih.gov In the case of α-glucosidase inhibition, the triazole ring was observed to be vital for binding within the active site. nih.govnih.gov For aromatase inhibitors, the triazole moiety plays a significant role in orienting the molecule within the binding pocket to achieve potent inhibition. mdpi.com The kinetic studies of some of the most potent inhibitors have revealed different modes of inhibition, including competitive and uncompetitive mechanisms, depending on the specific enzyme and inhibitor structure. nih.govnih.govresearchgate.net

Antimicrobial Activities of this compound Derivatives

The emergence of antimicrobial resistance is a major global health concern, necessitating the development of new antimicrobial agents. nih.gov Derivatives of this compound have demonstrated promising antibacterial and antifungal activities. nih.govbeilstein-journals.orgtandfonline.com

A series of novel metronidazole (B1676534) 1H-1,2,3-triazole derivatives were synthesized and showed potent antimicrobial activity. beilstein-journals.org Several of these compounds, specifically 5b , 5c , 5e , 7b , and 7e , displayed excellent inhibition of both fungal and bacterial growth, surpassing the activity of the parent compound, metronidazole. beilstein-journals.org

In another study, 1,2,3-triazole glycoside "clickamers" were synthesized and evaluated for their antimicrobial properties against Staphylococcus aureus (Gram-positive), Pseudomonas aeruginosa (Gram-negative), Candida albicans, and Aspergillus niger. nih.gov The results indicated that Staphylococcus aureus was the most susceptible to the tested compounds. nih.gov

Furthermore, betulonic acid derivatives containing 1,2,3-triazole fragments have shown pronounced antimicrobial activity against Staphylococcus aureus and Escherichia coli. nih.gov The table below highlights the minimum inhibitory concentrations (MIC) of selected triazole derivatives against various microbial strains.

| Compound | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound 6 (Betulonic acid derivative) | Staphylococcus aureus ATCC 6538 | 6.3 | nih.gov |

| Compound 7 (Betulonic acid derivative) | Escherichia coli ATCC 25922 | 6.3 | nih.gov |

The broad spectrum of biological activities exhibited by derivatives of this compound underscores the importance of this scaffold in medicinal chemistry. Continued exploration and modification of this core structure hold significant promise for the discovery of new and effective therapeutic agents.

Antibacterial Spectrum and Efficacy of Substituted this compound Compounds

Derivatives of the 1,2,3-triazole scaffold have shown considerable efficacy against a range of both Gram-positive and Gram-negative bacteria. The modification of the core structure allows for the development of compounds with enhanced antibacterial potency.

Research into novel 1,2,3-triazole derivatives synthesized from dapsone (B1669823) has revealed significant antibacterial action. researchgate.net In these studies, a click reaction was utilized to combine an azide (B81097) derivative of dapsone with various triple bond compounds, yielding a series of 1,2,3-triazoles. researchgate.net The in vitro antibacterial activity of these synthesized compounds was assessed against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). researchgate.net Notably, compound H2 demonstrated the highest potency against Staphylococcus aureus with a minimal inhibitory concentration (MIC) of 25 μg/mL, while compound H1 was most effective against Escherichia coli, showing an MIC of 22 μg/mL. researchgate.net

Further studies have synthesized 1,2,3-triazole-substituted ciprofloxacin (B1669076) and norfloxacin (B1679917) hybrids. mdpi.com These compounds were evaluated for their activity against several bacterial strains, including Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative), with some derivatives showing activity that surpassed the parent antibiotics. mdpi.com Similarly, the synthesis of metronidazole analogues incorporating a 1H-1,2,3-triazole moiety resulted in compounds with higher bacterial growth inhibiting effects compared to the parent drug. beilstein-journals.org Among these, compounds 5b, 5c, 5e, 7b, and 7e displayed excellent antimicrobial activity. beilstein-journals.org

Other research has focused on synthesizing 1,2,3-triazole derivatives of quinolines. Two main compounds, 1-[8-(trifluoromethyl)quinolin-4-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid and 1-{1-[8-(trifluoromethyl)quinolin-4-yl]-5-methyl-1H-1,2,3-triazol-4-yl}ethanone, were created and subsequently modified to produce a range of derivatives that were screened for their antimicrobial properties. nih.gov

| Compound Series | Bacterial Strain | Reported Efficacy (MIC) | Reference |

|---|---|---|---|

| Dapsone-1,2,3-triazole derivatives | Staphylococcus aureus | 25 μg/mL (Compound H2) | researchgate.net |

| Dapsone-1,2,3-triazole derivatives | Escherichia coli | 22 μg/mL (Compound H1) | researchgate.net |

| Metronidazole-1,2,3-triazole analogues | Various bacteria | Higher inhibition than metronidazole | beilstein-journals.org |

| Ciprofloxacin/Norfloxacin-1,2,3-triazole hybrids | S. aureus, E. coli, B. subtilis, P. aeruginosa | Some exceeded parent drug activity | mdpi.com |

Antifungal Efficacy of this compound Derivatives

The 1,2,3-triazole nucleus is a privileged scaffold in the development of antifungal agents, particularly against Candida species, which are a major cause of fungal infections. nih.gov Its structural similarity to the 1,2,4-triazole core of established antifungal drugs has spurred extensive research into its potential. nih.gov

Derivatives incorporating the 1H-1,2,3-triazole moiety into a metronidazole skeleton have demonstrated potent inhibition of fungal growth, with most tested compounds showing a higher rate of inhibition compared to the parent drug. beilstein-journals.org Hybrids of 1,2,3-triazoles and coumarins have also been synthesized and tested against several fungal species, with some compounds exhibiting significant antifungal activity when compared to the reference drug miconazole. tandfonline.com

Research has specifically targeted Candida albicans, the most prevalent pathogenic Candida strain. nih.gov The development of numerous 1,2,3-triazole derivatives has been documented in recent decades, highlighting the utility of this scaffold in creating novel antifungal agents. nih.gov For instance, certain 1,2,4-triazole alcohol derivatives showed high activity against various Candida isolates, including those resistant to fluconazole (B54011), with MIC values ranging from 0.063 to 1 mg/mL. nih.gov The structure-activity relationship studies revealed that substitutions on the triazole ring, such as nitro and trifluoromethyl groups, can enhance antifungal efficacy. nih.gov

| Compound Series | Fungal Species | Reported Efficacy | Reference |

|---|---|---|---|

| Metronidazole-1,2,3-triazole analogues | Various fungi | Potent growth inhibition | beilstein-journals.org |

| 1,2,3-Triazole-coumarin hybrids | Various fungi | Significant activity vs. miconazole | tandfonline.com |

| 1,2,4-Triazole alcohol derivatives | Candida isolates (fluconazole-susceptible & resistant) | MIC values: 0.063–1 mg/mL | nih.gov |

| Benzotriazine-1,2,4-triazoles | Candida albicans, Cryptococcus neoformans | MIC values: 0.0156 to 2.0 μg/mL | nih.gov |

Anticancer Activities of this compound and its Derivatives

The 1,2,3-triazole framework is a prominent pharmacophore in the design of novel anticancer agents. researchgate.net Its derivatives have demonstrated a wide spectrum of biological activities, including significant cytotoxic effects against various cancer cell lines. nih.gov The versatility of "click chemistry" allows for the convenient construction of complex 1,2,3-triazole-containing hybrids, which can interact with diverse biological targets within cancer cells. researchgate.net

Cytotoxic Activity against Specific Cancer Cell Lines (e.g., Breast, Prostate, Hepatocellular, Lung)

Derivatives of this compound have been extensively evaluated for their cytotoxic potential against a panel of human cancer cell lines.

Breast Cancer: Novel 1,2,3-triazole derivatives have been synthesized and tested against the MCF-7 breast cancer cell line. uobasrah.edu.iqtjnpr.org One study reported IC50 values of 91.476 µM, 132.658 µM, and 116.232 µM for compounds T1, T2, and T3, respectively. uobasrah.edu.iqtjnpr.org Another study on the ethyl acetate (B1210297) extract of Carica papaya, which contains various phytochemicals, showed an IC50 value of 22.74µg/ml against the MCF-7 cell line. nih.gov Nanoparticle formulations of green tea leaf extracts also demonstrated significant cytotoxicity against the MDA-MB-231 breast cancer cell line, with IC50 values of 10.70 μg/mL (nano ethanol (B145695) fraction) and 12.72 μg/mL (nano ethyl acetate fraction). nih.gov

Prostate Cancer: A series of novel 8-nitrociprofloxacin-1,2,3-triazole conjugates were tested against PC3 and DU145 prostate cancer cell lines. doaj.org Conjugates 9d and 9e showed remarkable anti-proliferative activity, with IC50 values against the PC3 cell line of 0.0496 ± 0.2372 μM and 0.145 ± 0.337 μM, respectively. doaj.org Another study synthesized three 1,2,3-triazole derivatives (T1, T2, and T3) and reported their IC50 values against the PC-3 cell line as 273.947 µM, 406.303 µM, and 314.368 µM, respectively. uobasrah.edu.iqtjnpr.org

Hepatocellular Carcinoma: The cytotoxic activity of various azole derivatives has been evaluated against the HepG2 human hepatocellular carcinoma cell line. waocp.com Compounds 2b, 4c, 2d, and 3d from different imidazole (B134444) and benzimidazole (B57391) series displayed desirable anti-tumor activities with IC50 values below 50μM. waocp.com In a separate study, a series of sulfonamide derivatives containing a 1,2,3-triazole moiety were synthesized and tested against HepG2 cells, among others. researchgate.net Ethyl pyruvate (B1213749) has also been shown to have a cytotoxic effect on HepG2 cells. ksu.edu.tr

Lung Cancer: 1,2,3-triazole-containing hybrids have emerged as promising agents against lung cancer. nih.gov Chromene derivatives bearing a 1,2,3-triazole moiety showed broad-spectrum activity, with an antiproliferative study against the A549 lung cancer cell line revealing IC50 values ranging from 1.02 to 74.28 μM. nih.gov Similarly, 1,2,3-triazole-containing podophyllotoxin (B1678966) derivatives were highly potent against A549 cells, with IC50 values from 21.1 to 118.8 nM. nih.gov The ethyl acetate extract of Carica papaya leaves also showed potent activity against the A549 cell line, with an IC50 value of 8.674 μg/ml. nih.gov

| Cancer Cell Line | Compound Series/Extract | Reported Efficacy (IC50) | Reference |

|---|---|---|---|

| Breast (MCF-7) | 1,2,3-Triazole Derivative T1 | 91.476 μM | uobasrah.edu.iqtjnpr.org |

| Prostate (PC3) | 8-Nitrociprofloxacin-1,2,3-triazole conjugate 9d | 0.0496 ± 0.2372 μM | doaj.org |

| Hepatocellular (HepG2) | Azole Derivative 2b, 4c, 2d, 3d | <50 μM | waocp.com |

| Lung (A549) | 1,2,3-Triazole-podophyllotoxin derivative 19a | 21.1 nM | nih.gov |

| Lung (A549) | Ethyl Acetate Extract of Carica papaya | 8.674 μg/ml | nih.gov |

Investigation of Mechanisms of Action in Anticancer Activity of this compound Analogs

The anticancer effects of 1,2,3-triazole derivatives are exerted through various mechanisms of action. Due to its planar and rigid structure, the 1,2,3-triazole ring can intercalate into the DNA of cancer cells, leading to DNA damage and subsequent cell death. researchgate.net

Studies on 8-nitrociprofloxacin-1,2,3-triazole conjugates revealed that these compounds significantly increased the amount of DNA damage in prostate cancer cells. doaj.org Furthermore, derivatives 9c, 9d, and 9e were found to enhance the expression of key regulatory proteins p53, Caspase-3, and p21 by four-fold. doaj.org The induction of late-stage apoptosis was also confirmed through Annexin V-FITC/PI testing. doaj.org

Other mechanistic investigations into 1,2,3-triazole hybrids have identified different cellular targets. For example, 1,2,3-triazole-containing podophyllotoxin derivatives exert their antiproliferative activity by acting on microtubules, which disrupts the cell's cytoskeleton. nih.gov This leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis in cancer cells. nih.gov In contrast, some quinoline-based 1,2,3-triazole derivatives have been shown to inhibit autophagy, another critical cellular process, in addition to inducing apoptosis. nih.gov This highlights the ability of the 1,2,3-triazole scaffold to be incorporated into molecules that target a variety of pathways to achieve their anticancer effect. researchgate.net

Antiviral Applications of this compound Derivatives

The 1,2,3-triazole scaffold is a key component in the development of novel antiviral agents, particularly against influenza viruses. nih.govacs.orgmdpi.com The structural features of these compounds allow them to interact with viral proteins, inhibiting viral replication and infectivity.

Research has demonstrated that 1,2,3-triazole-containing derivatives of the alkaloid lupinine (B175516) are capable of reducing the infectivity of influenza A viruses. mdpi.com These compounds have shown potential as virucidal agents that act on extracellular virions. mdpi.com The substituent at the C-4 position of the 1,2,3-triazole ring was found to significantly influence this activity. mdpi.com Similarly, a series of 1,2,3-triazolyl nucleoside analogues were synthesized and evaluated for their antiviral properties. nih.gov While derivatives of natural nucleosides like uridine (B1682114) and thymidine (B127349) were inactive, analogues where the nucleic base was replaced by moieties such as 6-methyluracil (B20015) or quinazoline-2,4-dione showed promising antiviral activity against the H1N1 influenza virus. nih.gov

Anti-influenza A Virus Activity and Target Identification (e.g., Nucleoprotein) for 1H-1,2,3-triazole-4-carboxamide derivatives

A significant focus of antiviral research involving 1,2,3-triazoles has been the targeting of the influenza virus nucleoprotein (NP). nih.govacs.org NP is a crucial viral protein involved in encapsulating the viral genome and plays a key role in viral replication, making it an attractive target for new anti-influenza drugs. nih.govnih.gov

Inspired by the NP inhibitor nucleozin, researchers designed and synthesized a series of 1H-1,2,3-triazole-4-carboxamide derivatives as novel anti-influenza A agents. nih.govacs.orgcapes.gov.br One of the most potent compounds from this series, designated 3b, effectively inhibited the replication of various H3N2 and H1N1 influenza A virus strains, with IC50 values ranging from 0.5 to 4.6 μM. nih.govacs.orgresearchgate.net This compound also demonstrated strong inhibition of highly pathogenic H5N1 strains, as well as amantidine- and oseltamivir-resistant H1N1 strains, with IC50 values in the sub-micromolar range. nih.govacs.org

Computational studies and further mechanistic investigations suggest that compound 3b directly targets the influenza A virus nucleoprotein. nih.govresearchgate.net This interaction is believed to inhibit the nuclear accumulation of NP, a critical step in the virus replication cycle. nih.gov This targeted approach offers a promising strategy for developing new influenza therapies that are less susceptible to the resistance mechanisms affecting current drugs. nih.gov

| Compound Series | Virus Strain(s) | Target | Reported Efficacy (IC50) | Reference |

|---|---|---|---|---|

| 1H-1,2,3-triazole-4-carboxamide (Compound 3b) | H3N2, H1N1 (including resistant strains), H5N1 | Nucleoprotein (NP) | 0.5 - 4.6 μM | nih.govacs.org |

| 1,2,3-Triazolyl lupinine derivatives | Influenza A (H1N1, H3N2) | Hemagglutinin & Neuraminidase | Reduces viral infectivity by >90% | mdpi.com |

| 1,2,3-Triazolyl nucleoside analogue (Compound 4i) | Influenza A/PR/8/34 (H1N1) | Polymerase acidic protein (PA) | 30 µM | nih.gov |

Antimalarial Activity of this compound Conjugates

The emergence of drug-resistant strains of Plasmodium necessitates the development of novel antimalarial agents. nih.gov Triazole-based compounds, including hybrids and conjugates potentially derived from an this compound backbone, have shown significant promise in this area. nih.gov The 1,2,3-triazole scaffold is a common feature in molecules designed for antimalarial drug discovery. nih.govnih.gov

Research into prenyl-1,2,3-triazoles has identified promising antimalarial drug leads. nih.gov Specifically, compounds 1o and 1r were highlighted as particularly potent, with IC₅₀ values below 3.0 μM against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of P. falciparum. nih.gov In another study, a series of pyridylvinylquinoline-triazole analogs were synthesized and tested, with most displaying significant inhibitory effects on the drug-resistant Dd2 malarial strain at submicromolar concentrations. nih.gov Among these, compound 60 was the most potent, with an EC₅₀ value of 0.04 ± 0.01 μM, and was identified as a fast-acting agent targeting the trophozoite phase of the parasite's lifecycle. nih.gov

Furthermore, a 1,2,4-triazole intermediate, 5-pyridin-2-yl-1H- researchgate.netnih.govnih.govtriazole-3-carboxylic acid ethyl ester, which shares structural similarities with the core compound, demonstrated antimalarial activity against the 3D7 P. falciparum strain with an IC₅₀ of 176 µM. nih.gov These findings collectively underscore the potential of creating potent antimalarial conjugates by modifying the this compound scaffold with various pharmacophoric groups. nih.govnih.gov

Table 1: Antimalarial Activity of Selected Triazole Derivatives

| Compound | Target/Strain | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Compound 1o | P. falciparum (D6 & W2) | IC₅₀ | < 3.0 µM | nih.gov |

| Compound 1r | P. falciparum (D6 & W2) | IC₅₀ | < 3.0 µM | nih.gov |

| Compound 60 | P. falciparum (Dd2) | EC₅₀ | 0.04 ± 0.01 µM | nih.gov |

| 5-pyridin-2-yl-1H- researchgate.netnih.govnih.govtriazole-3-carboxylic acid ethyl ester | P. falciparum (3D7) | IC₅₀ | 176 µM | nih.gov |

Anti-inflammatory Properties of this compound Derivatives

Triazole derivatives are recognized for their significant anti-inflammatory potential. frontiersin.orgresearchgate.net Compounds derived from triazole scaffolds have been shown to act through various mechanisms, including the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.govmdpi.com

A study on 5-pyridin-2-yl-1H- researchgate.netnih.govnih.govtriazole-3-carboxylic acid ethyl ester, a structurally related compound, demonstrated notable anti-inflammatory effects in an in vitro egg albumin denaturation assay. nih.gov This assay is relevant as protein denaturation is implicated in inflammatory conditions like rheumatic arthritis. nih.gov The compound achieved a maximum inhibition of 71.1% at a concentration of 1000 µg/mL, compared to 81.3% for the standard drug, Aspirin. nih.gov

Other research has focused on different triazole derivatives. For instance, a series of diaryl-1,2,4-triazoles were found to be dual inhibitors of COX-2 and 5-LOX. nih.gov Compound 30 from this series showed potent inhibitory activities (COX-2 IC₅₀ = 0.15 µM; 5-LOX IC₅₀ = 0.85 µM), comparable to reference drugs celecoxib and zileuton. nih.gov Another derivative, 5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-thiol (compound 7 ), displayed a high selectivity index for COX-2 over COX-1 and demonstrated significant activity in an in vivo rat paw edema test. nih.govmdpi.com Additionally, triazole-pyrimidine hybrids have shown significant anti-neuroinflammatory properties by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in microglia cells. nih.gov These examples highlight the broad potential for developing effective anti-inflammatory agents from this compound.

Table 2: Anti-inflammatory Activity of Selected Triazole Derivatives

| Compound | Assay/Target | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 5-pyridin-2-yl-1H- researchgate.netnih.govnih.govtriazole-3-carboxylic acid ethyl ester | Egg Albumin Denaturation | % Inhibition | 71.1% at 1000 µg/mL | nih.gov |

| Compound 30 | COX-2 | IC₅₀ | 0.15 µM | nih.gov |

| Compound 30 | 5-LOX | IC₅₀ | 0.85 µM | nih.gov |

| Compound 7 | COX-1 | IC₅₀ | 593.5 µM | nih.govmdpi.com |

| Compound 7 | COX-2 | IC₅₀ | 21.53 µM | nih.govmdpi.com |

Antioxidant Activity Investigations of this compound and Related Compounds

Oxidative stress is a key factor in numerous diseases, and compounds with antioxidant properties are of great therapeutic interest. researchgate.net Various derivatives of 1,2,3-triazole and 1,2,4-triazole have been synthesized and evaluated for their ability to scavenge free radicals and inhibit oxidative enzymes. researchgate.netnih.gov

In one study, novel 1,2,3-triazole-containing nitrones were synthesized and tested using multiple antioxidant assays. nih.gov The t-butyl nitrone 9e , featuring a 2,4-difluorophenyl group, demonstrated a powerful lipid peroxidation inhibitory effect (100%), comparable to the reference compound Trolox. nih.gov Nitrones 9d , 9e , and 9f were identified as extremely potent hydroxyl radical scavengers (~100%), surpassing Trolox. nih.gov

Another study synthesized a series of symmetric bis-1,2,3-triazole compounds and evaluated their antioxidant activities. researchgate.net Compound 2f showed the highest acetylcholinesterase (AChE) inhibition, compound 3b exhibited a strong inhibitory effect on the DPPH radical, and compound 2a was the most effective for superoxide (B77818) dismutase (SOD) activity. researchgate.net Research on 1,2,4-triazole derivatives with a morpholine (B109124) moiety also identified active compounds; for example, 4-amino-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thiol (2.10) reduced lipid peroxidation products by 42.50%. The antioxidant potential of benzothiazole (B30560) and 1,2,3-triazole bisheterocycles was also explored, though they showed moderate activity with EC₅₀ values above 76.7 µg/mL in a DPPH assay. allmultidisciplinaryjournal.com These varied results demonstrate that the triazole scaffold, derivable from this compound, can be tailored to produce compounds with specific and potent antioxidant actions.

Table 3: Antioxidant Activity of Selected Triazole Derivatives

| Compound | Assay | Activity Metric | Value | Reference |

|---|---|---|---|---|

| t-Butyl nitrone 9e | Lipid Peroxidation Inhibition | % Inhibition | 100% | nih.gov |

| Nitrone 9f | Hydroxyl Radical Scavenging | % Scavenging | 99.9% | nih.gov |

| Nitrone 9f | LOX Inhibition | IC₅₀ | 27 µM | nih.gov |

| Compound 2f | AChE Inhibition | % Inhibition | Highest in series | researchgate.net |

| Compound 3b | DPPH Radical Inhibition | Inhibitory Effect | Strong | researchgate.net |

| Compound 2.10 | TBA-AP Level Reduction | % Reduction | 42.50% | |

| Compound 13 (bisheterocycle) | DPPH Assay | EC₅₀ | >76.7 µg/mL | allmultidisciplinaryjournal.com |

Neuroprotective Applications of Triazole-Containing Compounds, including those derivable from this compound Scaffolds

Neurodegenerative diseases and acute ischemic events like stroke represent significant health challenges, and neuroprotection is a key therapeutic strategy. nih.govnih.gov The triazole scaffold is a promising core for developing neuroprotective agents due to its diverse biological properties, including anti-inflammatory and antioxidant effects. nih.govresearchgate.net

A 1,2,4-triazole derivative, designated SYS18 , has demonstrated significant neuroprotection in a rat model of middle cerebral artery occlusion (MCAO). nih.govnih.gov Its protective effects are attributed to both anti-oxidative stress and anti-inflammatory mechanisms. nih.govnih.gov SYS18 was shown to reduce neurological scores, cerebral edema, and pathological damage to brain tissue. nih.gov Similarly, another 1,2,4-triazole derivative, compound 11 , was identified as a potential neuroprotectant for ischemic stroke by chelating iron, scavenging reactive oxygen species (ROS), and enhancing the antioxidant defense system. researchgate.net

Hybrid molecules have also shown promise. A series of triazole-pyrimidine hybrids exhibited neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) stress chaperone BiP and the apoptosis marker cleaved caspase-3 in neuronal cells. nih.gov Furthermore, novel multifunctional ascorbic triazole derivatives (2c and 5c ) were found to have prominent neuroprotective and anti-inflammatory activities at low nanomolar concentrations. mdpi.com These findings strongly suggest that scaffolds based on this compound can be functionalized to create potent neuroprotective agents for treating conditions like ischemic stroke and other neurodegenerative disorders. nih.govnih.govnih.gov

Potential for Blood-Brain Barrier Permeation by Drug-like this compound Derivatives

A critical challenge in developing drugs for central nervous system (CNS) disorders is ensuring the molecule can cross the blood-brain barrier (BBB). mdpi.comresearchgate.net The BBB is a highly selective barrier that protects the brain, but it also impedes the entry of many potential therapeutics. nih.govresearchgate.net

Encouragingly, some triazole-containing compounds have shown the ability to penetrate the BBB. Pharmacokinetic experiments with the neuroprotective 1,2,4-triazole derivative SYS18 confirmed that it had good BBB penetration. nih.govnih.gov This compound was found to protect BBB integrity by decreasing its permeability and inhibiting the degradation of the endothelial glycocalyx in a model of acute ischemic stroke. nih.govnih.gov

In silico studies also support the potential for BBB permeation. An analysis of multifunctional ascorbic triazole derivatives (2c and 5c ) predicted their capability to be transported across the BBB via the sodium-dependent vitamin C transporter-2 (SVCT2). mdpi.com The ability to design drug-like molecules that can effectively cross the BBB is a significant advantage. The versatility of the triazole scaffold suggests that derivatives of this compound could be designed with physicochemical properties optimized for CNS entry, making them promising candidates for treating a range of neurological diseases. nih.govnih.govmdpi.com

Agrochemical Applications of 1,2,3 Triazole Derivatives

Fungicidal and Herbicidal Activities of Related 1,2,3-Triazoles

Research into 1,2,3-triazole derivatives has revealed their considerable potential as both fungicides and herbicides. These compounds often act by inhibiting specific enzymes in the target organisms, leading to growth disruption or death. nih.gov

A number of 1,2,3-triazole derivatives have demonstrated notable fungicidal activity against a range of plant pathogenic fungi. For instance, certain oleanane-type triterpene conjugates incorporating a 1,2,3-triazole moiety have shown significant inhibition of fungi such as Sclerotinia sclerotiorum, Botrytis cinerea, and Rhizoctonia solani at a concentration of 50 µg/mL. mdpi.com Specifically, compounds with particular substitutions on the phenyl group attached to the triazole ring exhibited high efficacy. mdpi.com Similarly, novel mimics of the commercial fungicide fluconazole (B54011) that contain a 1,2,3-triazole ring have been synthesized and found to be more potent against Candida fungal pathogens than fluconazole itself. nih.gov

In the realm of herbicidal activity , various 1,2,3-triazole derivatives have also shown promise. A series of novel 1-(diethoxy-phosphoryl)-3-(4-ones-1H-1,2,3-triazol-1-yl)propan-2-yl carboxylic esters were designed as inhibitors of imidazole (B134444) glycerol (B35011) phosphate (B84403) dehydratase (IGPD), an enzyme essential for histidine biosynthesis in plants. nih.gov Several of these compounds displayed moderate to good herbicidal activities in laboratory tests. nih.gov For example, ethyl 1-(2-acetoxy-3-(diethoxyphosphoryl)propyl)-1H-1,2,3-triazole-4-carboxylate demonstrated good herbicidal activity against barnyard grass in pot experiments. nih.gov

The following tables present research findings on the fungicidal and herbicidal activities of selected 1,2,3-triazole derivatives, illustrating the potential of this class of compounds in agriculture.

Fungicidal Activity of Selected 1,2,3-Triazole Derivatives

| Compound/Derivative Class | Target Fungi | Observed Activity | Reference |

| Oleanane-type triterpene conjugates with 1,2,3-triazole | Sclerotinia sclerotiorum, Botrytis cinerea, Rhizoctonia solani | Inhibition rate above 50% at 50 µg/mL. mdpi.com | mdpi.com |

| 1,2,3-Triazole-substituted carnosic acid derivatives | Cryptococcus neoformans | Nine compounds inhibited >50% of fungal growth at ≤250 µg∙mL⁻¹. mdpi.com | mdpi.com |

| Fluconazole mimics containing 1,2,3-triazole | Candida pathogens | More potent than fluconazole and amphotericin B in vitro. nih.gov | nih.gov |

Herbicidal Activity of Selected 1,2,3-Triazole Derivatives

| Compound/Derivative | Target Weed | Observed Activity | Reference |

| Ethyl 1-(2-acetoxy-3-(diethoxyphosphoryl)propyl)-1H-1,2,3-triazole-4-carboxylate | Barnyard grass | Good herbicidal activity in pot experiments. nih.gov | nih.gov |

| 1-(Diethoxyphosphoryl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)propan-2-yl 2-(naphthalen-1-yl)acetate | Barnyard grass | Good herbicidal activity in pot experiments. nih.gov | nih.gov |

| Pyrazole-containing 1,2,3-triazole derivatives | Lettuce and bentgrass | Moderate to good herbicidal activity, with some compounds showing 80% inhibition. researchgate.net | researchgate.net |

Potential for Ethyl 2-(1H-1,2,3-triazol-1-YL)acetate Derivatives in Crop Protection

While direct research on the agrochemical applications of "this compound" is not extensively documented in the reviewed literature, the potential of its derivatives can be inferred from the activities of structurally similar compounds. The core structure, a 1,2,3-triazole ring attached to an acetic acid ethyl ester, provides a versatile scaffold for chemical modification.

The synthesis of related compounds such as (1H-1,2,3-triazol-1-yl)acetic acid derivatives has been explored, suggesting that the ethyl ester could serve as a key intermediate for creating a library of new molecules with potential agrochemical properties. researchgate.net For example, the reaction of azidoacetamides with β-ketoesters provides a metal-free route to 1,5-disubstituted 1,2,3-triazoles, which could be analogous to derivatives of this compound. researchgate.net

The fungicidal and herbicidal activities observed in various 1,2,3-triazole derivatives highlight the promise of this chemical class. Structure-activity relationship (SAR) studies on related compounds indicate that the nature and position of substituents on the triazole ring and other parts of the molecule play a crucial role in determining their biological activity. nih.govrsc.orgmdpi.com For instance, in a series of clavulanic acid analogues, the substitution pattern on the 1,2,3-triazole ring significantly influenced their activity. nih.gov

Derivatives of this compound could be designed to mimic the structural features of known successful agrochemicals. By introducing various functional groups onto the triazole ring or modifying the acetate (B1210297) moiety, it may be possible to develop novel compounds with enhanced fungicidal or herbicidal properties. The exploration of such derivatives could lead to the discovery of new crop protection agents with improved efficacy and environmental profiles.

Materials Science and Industrial Applications

Corrosion Inhibition by Ethyl 2-(1H-1,2,3-triazol-1-yl)acetate Analogs on Metal Surfaces

The 1,2,3-triazole ring is a well-established pharmacophore in medicinal chemistry and has proven to be a robust structural motif for the development of effective corrosion inhibitors. bldpharm.comnih.gov These compounds are particularly effective for protecting metals and their alloys, such as steel, copper, and aluminum, in aggressive acidic environments. biosynth.comnih.gov The ease of synthesis through "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allows for the straightforward creation of non-toxic and environmentally friendly inhibitors that are stable under hydrolytic conditions. biosynth.com

Electrochemical techniques are pivotal in assessing the efficacy of corrosion inhibitors. Studies on analogs of this compound, such as ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate (B1210297) ([Tria-CO2Et]), have demonstrated their high performance in mitigating corrosion. uni.lu

Potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) are commonly employed methods. For instance, investigations into novel triazole derivatives on mild steel in 1.0 M HCl solution have shown that these compounds act as mixed-type inhibitors. uni.lu This means they effectively suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.

The inhibition efficiency (IE) of these compounds increases with their concentration. For example, at a concentration of 1.0 × 10⁻³ M, [Tria-CO2Et] and its counterpart, 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetohydrazide ([Tria-CONHNH2]), exhibited high inhibition efficiencies of 95.3% and 95.0%, respectively. uni.luuni.lu This high level of protection is attributed to the formation of a protective film on the metal surface.